[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate is a natural product found in Rheum palmatum with data available.
[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate
CAS No.: 87075-18-1
Cat. No.: VC3745217
Molecular Formula: C23H26O11
Molecular Weight: 478.4 g/mol
* For research use only. Not for human or veterinary use.
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate - 87075-18-1](/images/structure/VC3745217.png)
Specification
CAS No. | 87075-18-1 |
---|---|
Molecular Formula | C23H26O11 |
Molecular Weight | 478.4 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1 |
Standard InChI Key | KHUVRRVIZOSFTI-OXUVVOBNSA-N |
Isomeric SMILES | CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
SMILES | CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Introduction
Chemical Structure and Classification
[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate belongs to the butyrophenone class of compounds. The structure consists of a phenoxy group with a 3-oxobutyl substituent attached to a glycosidic moiety (oxan ring with hydroxyl and hydroxymethyl groups), which is further esterified with a gallic acid (3,4,5-trihydroxybenzoate) component. This compound shares structural similarities with isolindleyin, which has been identified as a butyrophenone with a molecular weight of 478.45 and a molecular formula of C23H26O11 .
Structural Components
The compound can be broken down into three main structural components:
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A sugar moiety (oxan ring with hydroxyl and hydroxymethyl groups)
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A butyrophenone component (phenoxy group with 3-oxobutyl substituent)
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A galloyl group (3,4,5-trihydroxybenzoate)
This structural arrangement is common in phenolic glycosides isolated from plants of the Polygonaceae family, particularly from Rheum species .
Isolation and Identification Techniques
Source Material
Based on related compounds, [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate is likely isolated from plants belonging to the Polygonaceae family, particularly from species such as Rheum officinale Baill and Rheum tanguticum Maxim . These plants have been traditional sources of various bioactive compounds including butyrophenones, stilbenes, and anthraquinone derivatives.
Isolation Methods
The isolation of structurally similar compounds like isolindleyin has been achieved through a combination of sophisticated chromatographic techniques:
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Recycling high-speed counter-current chromatography (HSCCC)
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Preparative high-performance liquid chromatography (HPLC)
Research has shown that these techniques can effectively separate compounds with similar structures, including isomers with separation factors as low as 1.14, often requiring multiple cycles to achieve adequate separation .
Analytical Technique | Application | Expected Outcomes |
---|---|---|
HPLC | Purity assessment | >98% purity achievable |
MS/MS | Structural elucidation | Identification of fragment ions |
NMR Spectroscopy | Complete structure determination | Full structural assignment |
Ultra-high performance liquid chromatography | Dereplication | Identification in complex mixtures |
The purification methods typically yield compounds with purities exceeding 98%, making them suitable for both structural studies and biological evaluations .
Physicochemical Properties
Spectroscopic Properties
Compounds of this structural class typically exhibit characteristic fragmentation patterns in mass spectrometry. For related compounds, the following fragmentation pathways have been observed:
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Loss of the galloyl group as a neutral species
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Cleavage of the C–O bond at the glycosidic linkage
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Loss of CO2 from the gallate moiety
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Sequential losses of water molecules from the sugar component
Biological Activities
Enzyme Inhibition
Based on the activities of structurally similar compounds like isolindleyin, [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate may exhibit tyrosinase inhibitory activity. Isolindleyin has been reported to have a Kd value of 54.8 μM for human tyrosinase .
Anti-melanogenic Activity
The compound may possess anti-melanogenic properties, potentially suppressing melanin synthesis in human epidermal melanocytes. Related research has shown that isolindleyin at concentrations of 1-500 μM can inhibit melanin production over a 7-day treatment period .
Anti-inflammatory and Analgesic Properties
Similar to isolindleyin, the compound may exhibit anti-inflammatory and analgesic activities, though specific mechanisms of action remain to be fully elucidated .
Structure-Activity Relationships
Critical Structural Features
The biological activities of [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate likely depend on key structural elements:
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The galloyl group (3,4,5-trihydroxybenzoate) - Often associated with antioxidant properties
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The butyrophenone moiety - Potentially responsible for tyrosinase inhibition
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The glycosidic component - May influence solubility and bioavailability
Comparison with Related Compounds
The position of various functional groups in related compounds has been shown to significantly affect their stability and bioactivity. For instance, the position of the galloyl group in dimeric flavone conjugates influences their fragmentation patterns and potentially their biological activities .
Research Methods and Techniques
Analytical Methods
The study of compounds like [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate typically involves advanced analytical techniques:
Technique | Application | Information Obtained |
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Ultra-high performance liquid chromatography | Separation and identification | Retention time, purity assessment |
Mass spectrometry | Structural analysis | Molecular formula, fragment patterns |
Network-guided dereplication | Compound discovery | Identification in complex natural extracts |
Collision cross-section measurements | Structural confirmation | Adduct formation and identification |
Feature-based molecular network approaches have proven valuable for the dereplication of natural products, allowing researchers to identify novel compounds in complex plant extracts .
Predicted Collision Cross-Section Data
For related glycosylated compounds, predicted collision cross-section (CCS) values have been reported for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | Similar to 697.21272 | Approximately 250-255 |
[M+Na]+ | Similar to 719.19466 | Approximately 254-260 |
[M-H]- | Similar to 695.19816 | Approximately 245-250 |
These values provide important data for the identification and structural confirmation of the compound .
Future Research Directions
Synthetic Approaches
The development of efficient synthetic methodologies could overcome the limitations associated with isolation from natural sources, potentially making the compound more accessible for research and applications.
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